4-Bromo-2-(bromomethyl)butan-1-ol;phosphoric acid
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Overview
Description
4-Bromo-2-(bromomethyl)butan-1-ol is an organic compound that contains both bromine and hydroxyl functional groups. This compound is of interest due to its potential applications in organic synthesis and various chemical reactions. Phosphoric acid, a common reagent in organic chemistry, is often used in conjunction with this compound to facilitate certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)butan-1-ol typically involves the bromination of 2-butanol. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-(bromomethyl)butan-1-ol may involve continuous flow reactors to optimize the yield and purity of the product. The use of phosphoric acid as a catalyst can enhance the reaction efficiency by protonating the hydroxyl group, making it a better leaving group .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(bromomethyl)butan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: In the presence of a strong base, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
4-Bromo-2-(bromomethyl)butan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(bromomethyl)butan-1-ol involves the formation of reactive intermediates such as carbocations or radicals. Phosphoric acid plays a crucial role by protonating the hydroxyl group, making it a better leaving group and facilitating the formation of the carbocation intermediate. This intermediate can then undergo various reactions, such as nucleophilic substitution or elimination .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-butanol
- 1-Bromo-3-butanol
- 1-Bromo-3-hydroxybutane
- 4-Bromo-1-butanol
Uniqueness
4-Bromo-2-(bromomethyl)butan-1-ol is unique due to the presence of two bromine atoms at different positions, which allows for selective reactions and the formation of diverse products. This makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
64636-28-8 |
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Molecular Formula |
C15H33Br6O7P |
Molecular Weight |
835.8 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)butan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C5H10Br2O.H3O4P/c3*6-2-1-5(3-7)4-8;1-5(2,3)4/h3*5,8H,1-4H2;(H3,1,2,3,4) |
InChI Key |
NURZJGCIIBYSEH-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(CO)CBr.C(CBr)C(CO)CBr.C(CBr)C(CO)CBr.OP(=O)(O)O |
Origin of Product |
United States |
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